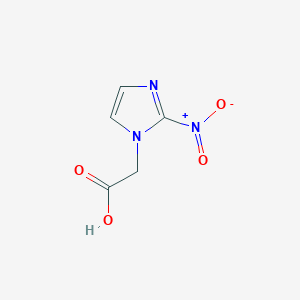

2-(2-Nitro-1H-imidazol-1-yl)acetic acid

Vue d'ensemble

Description

2-(2-Nitro-1H-imidazol-1-yl)acetic acid is a compound that features a nitroimidazole moiety attached to an acetic acid group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biological research. The nitroimidazole group is known for its role in various pharmacologically active compounds, making this compound a valuable subject of study.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the nitration of 1H-imidazole to form 2-nitro-1H-imidazole, which is then reacted with chloroacetic acid under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Nitro-1H-imidazol-1-yl)acetic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Oxidation: The acetic acid group can be oxidized to form corresponding carboxylate derivatives.

Common Reagents and Conditions:

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents such as alkyl halides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Reduction: 2-(2-Amino-1H-imidazol-1-yl)acetic acid.

Substitution: Various substituted imidazole derivatives.

Oxidation: Carboxylate derivatives of the acetic acid group.

Applications De Recherche Scientifique

Radiotracer Development for Imaging

One of the primary applications of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid is as a precursor for radiotracers used in Positron Emission Tomography (PET) imaging. The nitroimidazole group is known for its ability to selectively accumulate in hypoxic tissues, which is crucial for identifying tumor microenvironments.

Case Study: Tumor Hypoxia Imaging

Research indicates that derivatives of this compound can be labeled with radioactive isotopes, such as Fluorine-18 (), to create effective PET tracers. A related compound, 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide, has been successfully synthesized and evaluated for its potential in imaging hypoxic tumors . This application is particularly relevant in oncology, where assessing tumor viability and guiding treatment strategies are critical.

Medicinal Chemistry and Therapeutics

The imidazole ring present in this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents targeting various biological pathways.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of related imidazole derivatives. For instance, compounds derived from this compound have shown promise in inhibiting seizures, suggesting potential applications in treating epilepsy . The binding affinity of these compounds to GABA receptors has been investigated, indicating their role in modulating neuronal excitability.

Synthesis and Derivative Development

The synthesis of this compound typically involves nucleophilic addition reactions. For example, ethyl 2-bromoacetate can react with 2-nitroimidazole in the presence of potassium carbonate to yield the desired product with yields around 69.5% . This synthetic pathway allows for the generation of various derivatives that can be tailored for specific biological activities.

Comparison of Related Compounds

A comparative analysis of structurally similar compounds reveals distinct features and potential applications:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Metronidazole | CH₃N₃O₃ | Antibiotic effective against anaerobic bacteria |

| Tinidazole | CH₃N₃O₃ | Similar mechanism to metronidazole with better pharmacokinetics |

| 2-(5-Nitro-1H-imidazol-1-yl)acetic acid | CH₃N₃O₃ | Different nitro substitution; used in similar biological contexts |

The uniqueness of this compound lies in its specific application as a radiotracer for PET imaging, which is not shared by all similar compounds .

Mécanisme D'action

The mechanism of action of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid is primarily related to its nitroimidazole moiety. Upon entering cells, the nitro group undergoes reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. This mechanism is particularly effective under hypoxic conditions, making it useful in targeting hypoxic tissues in medical applications .

Comparaison Avec Des Composés Similaires

Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.

Tinidazole: Another nitroimidazole with similar antimicrobial properties.

Ornidazole: Used for its antiprotozoal and antibacterial activities.

Uniqueness: 2-(2-Nitro-1H-imidazol-1-yl)acetic acid is unique due to its specific structural features, which combine the nitroimidazole moiety with an acetic acid group. This combination provides distinct chemical reactivity and potential biological activity, differentiating it from other nitroimidazole derivatives.

Activité Biologique

2-(2-Nitro-1H-imidazol-1-yl)acetic acid is a compound characterized by its nitroimidazole moiety and acetic acid group, which has garnered attention in medicinal chemistry and biological research. This compound is particularly notable for its potential applications in antimicrobial therapy, hypoxia detection, and cancer treatment.

- Chemical Formula: CHNO

- Molecular Weight: 171.11 g/mol

- IUPAC Name: 2-(2-nitroimidazol-1-yl)acetic acid

- CAS Number: 22813-32-7

The biological activity of this compound is closely linked to its nitroimidazole structure. Upon entering hypoxic cells, the nitro group is reduced to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. This mechanism is particularly effective in targeting hypoxic tissues, which are often resistant to conventional therapies like chemotherapy and radiotherapy .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, especially against anaerobic bacteria. This property stems from the ability of the nitroimidazole moiety to generate reactive species under low oxygen conditions, which disrupts bacterial DNA and inhibits growth .

Hypoxia Detection

The compound has been explored as a potential hypoxia marker due to its selective reduction in low oxygen environments. Studies have shown that it can differentiate between hypoxic and aerobic tumors in animal models, making it a promising candidate for imaging agents in cancer diagnostics .

Study on Tumor Hypoxia

In a study involving rodent models, researchers administered [^18F]EF1 (a derivative of this compound) to assess its efficacy in identifying hypoxic tumors. The results demonstrated a significantly higher uptake of the compound in tumor tissues compared to normal tissues, indicating its potential as a non-invasive imaging agent for tumor hypoxia .

Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of this compound against various strains of bacteria. The compound showed effective inhibition against anaerobic pathogens, with minimum inhibitory concentrations (MICs) comparable to those of established nitroimidazole antibiotics like metronidazole .

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Applications |

|---|---|---|

| Metronidazole | Nitro group reduction in anaerobic conditions | Antibacterial, antiprotozoal |

| Tinidazole | Similar to metronidazole | Antimicrobial |

| Ornidazole | Targets anaerobic bacteria | Antiprotozoal |

| This compound | Selective reduction under hypoxia | Antimicrobial, hypoxia detection |

Propriétés

IUPAC Name |

2-(2-nitroimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c9-4(10)3-7-2-1-6-5(7)8(11)12/h1-2H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDGDUVFDYKZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20316397 | |

| Record name | 2-(2-Nitroimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22813-32-7 | |

| Record name | 22813-32-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Nitroimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.